Comparative Metabolism: CYP2B6-Mediated N-Demethylation of 3-FMC vs. CYP2D6-Dependent Metabolism of Mephedrone
The primary Phase I metabolic step for 3-FMC is N-demethylation, which is predominantly catalyzed by the CYP2B6 isoenzyme [1]. This is a clear and quantifiable difference from the structurally related cathinone mephedrone, whose primary metabolism is mediated by CYP2D6 [2]. This enzymatic divergence has direct implications for predicting drug-drug interaction risks and understanding metabolic clearance in experimental systems.
| Evidence Dimension | Primary CYP enzyme for N-demethylation |
|---|---|
| Target Compound Data | CYP2B6 (most relevant enzyme) |
| Comparator Or Baseline | Mephedrone: CYP2D6 (main responsible enzyme) |
| Quantified Difference | Different primary CYP isoform (CYP2B6 vs CYP2D6) |
| Conditions | In vitro human liver microsome studies and recombinant CYP enzyme assays [1][2]. |
Why This Matters
For in vitro metabolism or drug-drug interaction studies, 3-FMC's reliance on CYP2B6 requires specific experimental controls and co-factor considerations that differ from CYP2D6-dependent analogs, preventing direct methodological substitution.
- [1] Meyer MR, et al. New cathinone-derived designer drugs 3-bromomethcathinone and 3-fluoromethcathinone: studies on their metabolism in rat urine and human liver microsomes using GC-MS and LC-high-resolution MS and their detectability in urine. J Mass Spectrom. 2012 Feb;47(2):253-62. doi: 10.1002/jms.2960. View Source
- [2] Olesti E, et al. Dose-Response Pharmacological Study of Mephedrone and Its Metabolites: Pharmacokinetics, Serotoninergic Effects, and Impact of CYP2D6 Genetic Variation. Int J Neuropsychopharmacol. 2019 Aug 1;22(8):515-526. doi: 10.1093/ijnp/pyz028. View Source
